molecular formula C16H19N3OS B2599423 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1797873-99-4

1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2599423
CAS No.: 1797873-99-4
M. Wt: 301.41
InChI Key: ONNQBHOVTWFHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Biochemical Evaluation

A related compound, 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, shows significant activity as an antiacetylcholinesterase inhibitor. The study by Vidaluc et al. (1995) explored optimizing the spacer length between the pharmacophoric moieties and found that certain substitutions allowed for high inhibitory activities, suggesting potential applications in targeting enzyme activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Hydrogel Formation and Physical Properties Tuning

Lloyd and Steed (2011) reported that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, with their properties dependent on the anion identity. This highlights a possible application in creating physically tunable hydrogels for various industrial and scientific applications (Lloyd & Steed, 2011).

Antagonistic Effects on Receptors

Research by Fotsch et al. (2001) on a similar compound, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, as a neuropeptide Y5 receptor antagonist, indicates potential applications in neuroscience and pharmacology. This compound showed potent inhibitory effects, suggesting its use in modulating receptor activities (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Anion Receptor Applications

Roussel et al. (2006) described the synthesis of atropisomeric (thio)ureas, including 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas. These compounds serve as neutral enantioselective anion receptors, offering insights into applications in catalysis and molecular recognition (Roussel, Román, Andreoli, Del Rio, Faure, & Vanthuyne, 2006).

Plant Morphogenesis and Cytokinin-like Activity

Ricci and Bertoletti (2009) discussed urea derivatives in plant biology, notably their role as regulators of cell division and differentiation. Compounds like CPPU and TDZ have been identified as cytokinin-like urea derivatives, influencing plant morphogenesis (Ricci & Bertoletti, 2009).

Novel Antitumor and Antimicrobial Applications

Azmy et al. (2018) achieved the microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones. The study highlights potential applications of such compounds in the development of new antitumor and antimicrobial agents (Azmy, Awad, Hefni, Saad, Eltoukhy, & Mabied, 2018).

Properties

IUPAC Name

1-[(1-phenylpyrrolidin-2-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(18-15-9-5-11-21-15)17-12-14-8-4-10-19(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNQBHOVTWFHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.